(s)-3-(Methylamino)-1-phenylpropanol
Overview
Description
(s)-3-(Methylamino)-1-phenylpropanol is a chiral compound with significant importance in various fields, including chemistry, biology, and medicine. It is structurally related to ephedrine and pseudoephedrine, which are well-known for their stimulant and decongestant properties . This compound is characterized by its chiral center, which gives rise to its enantiomers, each with distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(Methylamino)-1-phenylpropanol typically involves the reaction of (+/-)-alpha-methylamino propiophenone with (2R, 3R)-(-)-tartaric acid derivatives in a solvent to form a salt. This salt is then crystallized and filtered to obtain the desired (s)-enantiomer. The process involves acidifying, alkalizing, extracting with a solvent, and distilling to remove the solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(Methylamino)-1-phenylpropanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: Various substituents can be introduced at different positions on the phenyl ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines.
Scientific Research Applications
(s)-3-(Methylamino)-1-phenylpropanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitters.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (s)-3-(Methylamino)-1-phenylpropanol involves its interaction with adrenergic receptors in the body. It mimics the actions of epinephrine and norepinephrine, leading to increased heart rate, blood pressure, and bronchodilation. The compound acts as a sympathomimetic agent, causing the release of norepinephrine and stimulating the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Structurally similar and shares similar pharmacological properties.
Pseudoephedrine: Another stereoisomer with decongestant properties.
Methamphetamine: Shares the methylamino group but has different pharmacological effects.
Uniqueness
(s)-3-(Methylamino)-1-phenylpropanol is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomers and other similar compounds.
Properties
IUPAC Name |
(1S)-3-(methylamino)-1-phenylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDCGNHLFVSET-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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